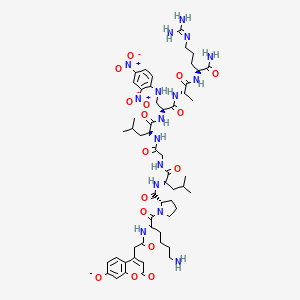

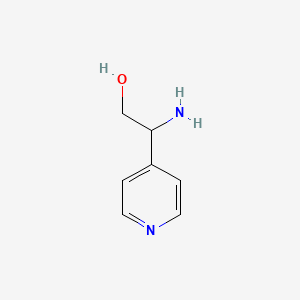

![molecular formula C16H12F3NO2S B3029682 [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide CAS No. 748187-71-5](/img/structure/B3029682.png)

[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide

説明

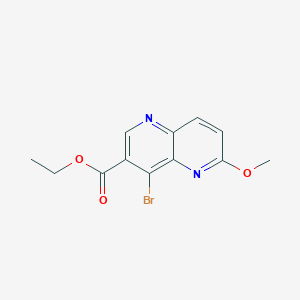

“[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide” is a chemical compound with the molecular formula C16H12F3NO2S . It has a molecular weight of 339.3315 .

Synthesis Analysis

The synthesis of a broad range of isocyanides, including “[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide”, can be lengthy and inefficient, and it exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This method has been exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale .Chemical Reactions Analysis

Isocyanides, including “[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide”, exhibit unusual reactivity in organic chemistry . This is due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . They are used in many heterocycle syntheses and different multicomponent reactions .Physical And Chemical Properties Analysis

“[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide” is a solid compound . Its exact physical and chemical properties could not be found in the search results.科学的研究の応用

1. Modular Approach in Synthesis

- Application : A study by Wang and Studer (2017) demonstrates the use of α-benzylated tosylmethyl isocyanide derivatives in preparing 1-trifluoromethylisoquinolines. This method involves a radical cascade using the Togni reagent and is instrumental in the total synthesis of CF3-mansouramycin B (Wang & Studer, 2017).

2. Synthesis of Isoquinolines and Alkenes

- Application : Research by Leusen and Wildeman (2010) utilized lithio derivatives of α-(trimethylsilyl)tosylmethyl isocyanide in an improved method for synthesizing 1-isocyano-l-tosylalkenes. This method is effective with various aldehydes (Leusen & Wildeman, 2010).

3. Conversion of Aldehydes to Nitriles

- Application : Leusen and Oomkes (1980) describe the conversion of ketones to nitriles using tosylmethyl isocyanide (TosMIC), adding a valuable one-carbon unit to the ketones (Leusen & Oomkes, 1980).

4. Construction of Biologically Relevant Scaffolds

- Application : Kaur, Wadhwa, and Sharma (2015) highlight the advancements of TosMIC in constructing fused heterocycles and various natural products. The study encompasses novel synthetic methodologies and reaction strategies involving TosMIC (Kaur, Wadhwa, & Sharma, 2015).

Safety and Hazards

特性

IUPAC Name |

1-[isocyano-[4-(trifluoromethyl)phenyl]methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c1-11-3-9-14(10-4-11)23(21,22)15(20-2)12-5-7-13(8-6-12)16(17,18)19/h3-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUAFBBGLMPJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(F)(F)F)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674267 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide | |

CAS RN |

748187-71-5 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)